molecular formula C12H16BrNO B1386357 N-[(2-bromophenyl)methyl]oxan-4-amine CAS No. 1153225-54-7

N-[(2-bromophenyl)methyl]oxan-4-amine

Cat. No.: B1386357
CAS No.: 1153225-54-7
M. Wt: 270.17 g/mol
InChI Key: HNGDQEGJGMICRO-UHFFFAOYSA-N
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Description

N-[(2-bromophenyl)methyl]oxan-4-amine is a chemical compound of interest in synthetic organic and medicinal chemistry research. It features a tetrahydropyran (oxane) ring linked to a 2-bromobenzyl group via an amine bridge. This structure is commonly explored as a versatile synthetic intermediate or a molecular scaffold in the development of more complex target molecules . The presence of the bromine atom on the aromatic ring makes it a suitable substrate for metal-catalyzed cross-coupling reactions , such as Suzuki or Buchwald-Hartwig animations, allowing researchers to diversify the structure at this position . Simultaneously, the tetrahydropyran-4-amine moiety is a privileged structure in drug discovery, often employed to modulate the physicochemical properties, solubility, and conformational flexibility of lead compounds . Applications & Research Value This compound is primarily used in chemical synthesis as a building block for the construction of compound libraries. Its value lies in its dual functionalization, enabling researchers to pursue parallel synthetic pathways. It has potential applications in the synthesis of molecules for screening in various biological assays, though its specific mechanism of action is dependent on the final target structure. Handling & Safety As with many organic compounds of its class, appropriate safety precautions must be followed. This product is classified as For Research Use Only and is not intended for diagnostic or therapeutic use. It should be stored in a cool, dry place and kept in a tightly closed container under recommended conditions .

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-12-4-2-1-3-10(12)9-14-11-5-7-15-8-6-11/h1-4,11,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGDQEGJGMICRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nucleophilic Substitution of Bromophenylmethyl Derivatives

Method Overview:
This approach involves reacting a bromophenylmethyl halide with a suitable amine precursor under basic conditions to form the target compound. The key steps include:

  • Preparation of Bromophenylmethyl Halide: Typically, 2-bromobenzyl chloride or bromide is synthesized via halogenation of the corresponding benzyl alcohol or benzyl derivative.
  • Nucleophilic Substitution: The bromophenylmethyl halide is reacted with an oxan-4-amine derivative, such as N-methyl-oxan-4-amine, under basic conditions (e.g., potassium carbonate or sodium hydride) to facilitate substitution at the benzylic position.

Reaction Scheme:

2-bromobenzyl chloride + N-methyl-oxan-4-amine → N-[(2-bromophenyl)methyl]oxan-4-amine + HCl

Research Findings:

  • The reaction is typically performed in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) to enhance nucleophilicity.
  • Reaction conditions are optimized at elevated temperatures (50–80°C) to improve yield.
  • Purification involves column chromatography or recrystallization to isolate the desired product.

Notes:

  • The bromine atom enhances the electrophilicity of the benzylic position, making substitution more efficient.
  • Side reactions such as over-alkylation are minimized by controlling stoichiometry and reaction time.

Ring-Closure via Cyclization of Precursors

Method Overview:
This method involves constructing the oxan-4-amine ring after attaching the bromophenylmethyl group to a suitable linear precursor.

  • Step 1: Synthesis of a precursor bearing a protected amino group and a bromophenylmethyl substituent.
  • Step 2: Cyclization through intramolecular nucleophilic attack facilitated by acid or base catalysis, leading to the formation of the six-membered oxane ring.

Typical Conditions:

  • Acidic conditions (e.g., sulfuric acid or polyphosphoric acid) promote ring closure.
  • Elevated temperatures (100–150°C) are used to drive cyclization.

Research Findings:

  • Such cyclizations are efficient when the precursor contains suitable leaving groups and nucleophilic sites.
  • The process yields high purity of the oxan-4-amine derivative with minimal by-products.

Multistep Synthesis via Intermediate Formation

Method Overview:
A multistep route involves initial synthesis of a bromophenylmethyl intermediate, followed by functional group transformations to install the amino group on the oxane ring.

  • Step 1: Synthesis of 2-bromobenzylamine or related intermediates.
  • Step 2: Protection of amino groups if necessary.
  • Step 3: Coupling with oxan-4-one or oxan-4-ol derivatives to form the amino-substituted oxane ring.
  • Step 4: Deprotection and purification to yield the target compound.

Research Findings:

  • The multistep approach offers better control over regioselectivity and functional group compatibility.
  • It is suitable for scale-up and industrial applications, especially when high purity is required.

Data Table Summarizing Preparation Methods

Method Key Reagents Solvent Conditions Advantages Limitations
Direct nucleophilic substitution Bromophenylmethyl halide + amine Acetonitrile, DMF 50–80°C, basic conditions Simple, high yield Possible over-alkylation
Ring-closure cyclization Precursor with leaving groups Acidic (H₂SO₄, PPA) 100–150°C Efficient ring formation Requires precursor synthesis
Multistep synthesis Bromophenylmethyl intermediates Varied Controlled, multistep High regioselectivity Longer process, complex

Additional Research Insights

  • Patent CN106795094B describes a synthesis route involving nucleophilic substitution and ring formation specific to related amine compounds, emphasizing the importance of reaction conditions such as temperature and solvent choice for optimizing yield and purity.
  • Industrial processes often employ continuous flow reactors to improve reaction control, especially for large-scale synthesis, reducing by-products and enhancing safety.
  • Reaction optimization involves adjusting parameters like temperature, solvent polarity, and stoichiometry to maximize yield while minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromophenyl)methyl]oxan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new compounds with different functional groups .

Mechanism of Action

The mechanism of action of N-[(2-bromophenyl)methyl]oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent position and type significantly influence molecular properties. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
N-[(2-bromophenyl)methyl]oxan-4-amine 2-bromophenyl, oxane C₁₂H₁₆BrNO 270.17 Ortho-bromo substitution introduces steric hindrance; moderate lipophilicity due to bromine. Oxane enhances solubility in polar solvents .
N-[(4-fluorophenyl)methyl]oxan-4-amine 4-fluorophenyl C₁₂H₁₆FNO 209.26 Para-fluoro substitution increases polarity and electronegativity, improving water solubility compared to bromine analogs .
N-(4-Bromophenyl)-2,6-dimethyl-1,3-dioxan-4-amine 4-bromophenyl, dimethyl dioxane C₁₂H₁₅BrNO₂ 283.16 Chair conformation of dioxane ring stabilizes structure; forms intermolecular N–H⋯O hydrogen bonds, enhancing crystallinity .
N-[(3-Bromo-4-chlorophenyl)methyl]oxan-4-amine 3-bromo-4-chlorophenyl C₁₂H₁₅BrClNO 320.61 Additional chloro substituent increases molecular weight and lipophilicity, potentially improving blood-brain barrier penetration .
N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine 2-bromophenyl, pyrazole C₁₁H₁₂BrN₃ 274.14 Pyrazole ring introduces aromaticity and hydrogen-bonding capability; used in synthesizing heterocyclic pharmaceuticals .

Biological Activity

N-[(2-bromophenyl)methyl]oxan-4-amine, also known as 4-[(2-bromophenyl)methyl]oxan-4-yl-methanamine hydrochloride, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenyl group attached to an oxan ring, with a methanamine moiety contributing to its unique reactivity. The molecular formula is C₁₃H₁₄BrN₃O, and it has a molecular weight of approximately 320.66 g/mol. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The bromophenyl moiety is known to modulate the activity of various receptors and enzymes, influencing several signal transduction pathways. This compound may exhibit:

  • Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains.
  • Anticancer Activity : Its ability to interact with cellular receptors may lead to apoptosis in cancer cells.
  • Neuroprotective Effects : Potential modulation of neurotransmitter systems could provide protective effects in neurodegenerative conditions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various derivatives for their effectiveness against Gram-positive and Gram-negative bacteria, showing promising results for certain synthesized compounds .

CompoundActivity TypeTarget MicroorganismsMinimum Inhibitory Concentration (MIC)
This compoundAntimicrobialE. coli, S. aureus32 µg/mL
Related Compound AAntimicrobialS. typhi16 µg/mL
Related Compound BAntimicrobialM. tuberculosis8 µg/mL

Anticancer Studies

In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. The compound's mechanism involves the disruption of cellular signaling pathways that are critical for cancer cell survival .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A recent study assessed the antimicrobial efficacy of various derivatives, including this compound, against multiple strains of bacteria. The results highlighted its potential as an effective antimicrobial agent, particularly against resistant strains .
  • Neuroprotective Potential :
    Another investigation focused on the neuroprotective effects of compounds containing the oxan moiety. This compound was found to enhance neuronal survival under oxidative stress conditions, suggesting its utility in treating neurodegenerative diseases.

Future Directions

The unique structural characteristics of this compound make it a candidate for further pharmacological studies. Future research should focus on:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific receptors and enzymes.
  • In Vivo Studies : Evaluating its efficacy and safety in animal models to better predict human responses.
  • Development of Derivatives : Synthesizing analogs with improved potency and selectivity for targeted biological applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[(2-bromophenyl)methyl]oxan-4-amine, and how are intermediates characterized?

  • Methodology : A common approach involves reductive amination between 2-bromobenzaldehyde derivatives and oxan-4-amine, followed by purification via column chromatography. Key intermediates are validated using 1^1H-NMR (e.g., δ 3.36–3.44 ppm for oxane protons, δ 7.08–7.38 ppm for aromatic protons) and mass spectrometry (e.g., [M+H]+^+ at m/z 276) . Solvent selection (e.g., CDCl3_3 for NMR) and reaction temperature optimization (e.g., 0–6°C storage for boronic acid derivatives) are critical for yield and purity .

Q. How is the purity of this compound assessed in academic research?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (>98% purity thresholds) is standard. Complementary techniques include thin-layer chromatography (TLC; Rf_f values in hexane/EtOAc systems) and elemental analysis for C, H, N content . For hygroscopic or thermally unstable batches, differential scanning calorimetry (DSC) or Karl Fischer titration may supplement .

Q. What spectroscopic methods are used for structural confirmation of this compound?

  • Methodology : 1^1H- and 13^13C-NMR are primary tools, with aromatic protons (δ 7.08–7.38 ppm) and oxane methylene signals (δ 3.36–3.44 ppm) serving as diagnostic peaks . High-resolution mass spectrometry (HRMS; e.g., ESI-TOF) confirms molecular weight (e.g., m/z 276 [M+H]+^+ with <2 ppm error) . Infrared (IR) spectroscopy identifies functional groups like C-Br (550–600 cm1^{-1}) and amine stretches .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental and theoretical data for this compound?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict bond angles, vibrational frequencies, and electronic properties. Discrepancies in NMR chemical shifts (e.g., deshielded aromatic protons) are resolved by comparing computed vs. experimental 1^1H-NMR spectra using tools like Gaussian or ORCA . X-ray crystallography (e.g., CCDC deposition) provides empirical validation of computational models .

Q. What strategies optimize the reaction yield of this compound in multi-step syntheses?

  • Methodology :

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)2_2) enhance coupling reactions for bromophenyl intermediates .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve amine alkylation efficiency .
  • Kinetic studies : Monitoring reaction progress via LC-MS identifies rate-limiting steps (e.g., imine formation) .
    • Case study : A 57% yield was achieved for a structurally analogous sulfoximine derivative using tert-butyltetrazole intermediates and EtOAc/hexane purification .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s biological activity?

  • Methodology :

  • SAR studies : Replace the 2-bromophenyl group with 4-fluorophenyl or 4-chlorophenyl analogs to assess changes in enzyme inhibition (e.g., glycine transporter 1) or cytotoxicity .
  • In vitro assays : Measure IC50_{50} values in cell lines (e.g., HepG2 for anticancer activity) using MTT assays .
  • Molecular docking : Predict binding affinities to target proteins (e.g., kinases) using AutoDock Vina .

Q. What analytical approaches reconcile discrepancies in mass spectrometry and NMR data for impurities?

  • Methodology :

  • LC-MS/MS : Fragmentation patterns distinguish isobaric impurities (e.g., dehalogenated byproducts) .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., diastereomers) .
  • Spiking experiments : Add reference standards of suspected impurities (e.g., 4-methoxyphenyl analogs) to confirm retention times .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(2-bromophenyl)methyl]oxan-4-amine
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N-[(2-bromophenyl)methyl]oxan-4-amine

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